![molecular formula C11H19N3O4 B2578317 Tert-butyl 2-amino-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate CAS No. 917919-48-3](/img/structure/B2578317.png)
Tert-butyl 2-amino-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new potential biologically active derivatives, in which the sterically hindered pyrocatechol moiety is linked through a 2-thioacetyl covalent bridge to a number of secondary amines, pharmacophore γ-aminobutyric acid, and 2-amino-4-dimethylamino-1,3,5-triazine, were synthesized .Scientific Research Applications
Novel Synthesis of Derivatives
Tert-butyl 2-amino-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate has been utilized in the novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, proving useful as building blocks for synthesizing 2-aminoimidazole alkaloids like oroidin, hymenidin, dispacamide, monobromodispacamide, and ageladine A (Ando & Terashima, 2010).
Synthesis of Chiral Auxiliary
It has also been applied in the synthesis of enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which is used as a chiral auxiliary and a chiral Aib building block in dipeptide synthesis (Studer, Hintermann, & Seebach, 1995).
Protocol for Synthesis of Protected Oxazolidines
A method for synthesizing N-Boc protected oxazolidines, including tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, has been developed using L-Serine as a starting material, with applications in medicinal chemistry (Khadse & Chaudhari, 2015).
Crystallographic Studies
This compound has been involved in thermal and crystallographic studies, providing insights into its molecular structure and stability (Singh, Kant, & Agarwal, 2016).
Synthesis of Non-proteinogenic Amino-Acid Methyl Esters
It has been used in the synthesis of non-proteinogenic amino-acid methyl esters with acid-sensitive side chains, demonstrating its versatility in organic synthesis (Hoffmann & Seebach, 1997).
Enzymatic C-Demethylation in Metabolism
This compound has been studied in the context of enzymatic C-Demethylation of related molecules in rat liver microsomes, highlighting its relevance in metabolic studies (Yoo et al., 2008).
Mechanism of Action
Target of Action
Tert-butyl 2-amino-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate is a complex organic compound. Similar compounds have been found to interact with various enzymes and proteins, which could potentially be the targets of this compound .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
This compound may affect various biochemical pathways. Similar compounds have been found to influence various biochemical pathways, including those involved in protein synthesis and enzymatic reactions .
Result of Action
Similar compounds have been found to induce various cellular responses, including changes in cell growth and differentiation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
tert-butyl 2-amino-4-(dimethoxymethyl)imidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4/c1-11(2,3)18-10(15)14-6-7(13-9(14)12)8(16-4)17-5/h6,8H,1-5H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXCSTRNZZHOOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1N)C(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
917919-48-3 |
Source
|
Record name | 1H-Imidazole-1-carboxylic acid, 2-amino-4-(dimethoxymethyl)-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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